Cas no 1515-89-5 (1-Bromo-3-(methoxymethyl)benzene)
1-Bromo-3-(methoxymethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-BROMO-3-(METHOXYMETHYL)BENZENE
- (3-bromo-benzyl)-methyl ether
- (3-Bromophenyl)methyl methyl ether
- 1-bromo-3-methoxymethylbenzene
- 3-(methoxymethyl)bromobenzene
- 3-brombenzyl methyl ether
- Benzene,1-bromo-3-(methoxymethyl)
- N10086
- DTXSID80529300
- 1-Bromo-3-methoxymethyl-benzene
- Benzene, 1-bromo-3-(methoxymethyl)-
- AKOS010793531
- SCHEMBL514760
- CS-0150197
- 3-bromobenzyl methyl ether
- SY110430
- EN300-185433
- FS-4763
- MFCD11504955
- 3-Bromobenzyl alcohol, methyl ether
- 1515-89-5
- DS-021544
- meta-Bromobenzyl methyl ether
- 1-Bromo-3-(methoxymethyl)benzene
-
- MDL: MFCD11504955
- Inchi: 1S/C8H9BrO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
- InChI Key: BZYGFMKYRKQSQG-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)COC
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 95.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 2.59550
1-Bromo-3-(methoxymethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-(methoxymethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064069-10g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 95% | 10g |
240.38 USD | 2021-06-17 | |
| Alichem | A019064069-25g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 95% | 25g |
482.80 USD | 2021-06-17 | |
| TRC | B696723-100mg |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696723-250mg |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696723-500mg |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696723-1g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM342542-5g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 95%+ | 5g |
$243 | 2022-06-12 | |
| Chemenu | CM342542-10g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 95%+ | 10g |
$429 | 2022-06-12 | |
| Chemenu | CM342542-25g |
1-Bromo-3-(methoxymethyl)benzene |
1515-89-5 | 95%+ | 25g |
$786 | 2022-06-12 | |
| abcr | AB273339-1g |
1-Bromo-3-(methoxymethyl)benzene, 95%; . |
1515-89-5 | 95% | 1g |
€144.00 | 2023-09-09 |
1-Bromo-3-(methoxymethyl)benzene Suppliers
1-Bromo-3-(methoxymethyl)benzene Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-Bromo-3-(methoxymethyl)benzene
Introduction to 1-Bromo-3-(methoxymethyl)benzene (CAS No. 1515-89-5)
1-Bromo-3-(methoxymethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 1515-89-5, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromine substituent at the first position and a methoxymethyl group at the third position on a benzene ring, has garnered attention due to its versatile reactivity and potential applications in the development of novel chemical entities.
The structural motif of 1-Bromo-3-(methoxymethyl)benzene makes it a valuable building block for constructing more complex molecules. The presence of both a bromine atom and an electron-donating methoxymethyl group introduces unique electronic properties to the benzene ring, facilitating various chemical transformations. These include nucleophilic aromatic substitution reactions, cross-coupling reactions, and functional group interconversions, which are pivotal in medicinal chemistry and materials science.
In recent years, 1-Bromo-3-(methoxymethyl)benzene has been explored in the synthesis of biologically active compounds. Its utility in constructing heterocyclic scaffolds has been particularly noted, with studies demonstrating its role in generating derivatives with potential pharmacological significance. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzyme systems implicated in inflammatory diseases and cancer.
One of the most compelling aspects of 1-Bromo-3-(methoxymethyl)benzene is its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the introduction of aryl or heteroaryl groups at specific positions on the benzene ring, enabling the construction of structurally diverse molecules. Recent advances in palladium-catalyzed cross-coupling have further enhanced the efficiency and scope of these transformations, making 1-Bromo-3-(methoxymethyl)benzene an indispensable reagent in modern synthetic chemistry.
The methoxymethyl group in 1-Bromo-3-(methoxymethyl)benzene also serves as a versatile handle for further functionalization. It can be oxidized to form aldehyde or ketone groups, or reduced to yield primary alcohols. Additionally, it can undergo elimination reactions to generate alkenes or participate in etherification reactions to introduce new oxygen-containing functionalities. These transformations highlight the compound's adaptability in synthetic protocols.
From a pharmaceutical perspective, derivatives of 1-Bromo-3-(methoxymethyl)benzene have shown promise as lead compounds for drug discovery. Studies have demonstrated their efficacy in modulating biological pathways associated with neurological disorders and metabolic diseases. The ability to modify the benzene core through various chemical strategies allows for fine-tuning of physicochemical properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug development.
The synthesis of 1-Bromo-3-(methoxymethyl)benzene itself is well-documented and can be achieved through multiple routes. One common approach involves the bromination of anisole (methoxybenzene) followed by selective methylation at the desired position. Alternatively, direct bromination of 3-methoxytoluene can be employed under controlled conditions to achieve high regioselectivity. These synthetic methodologies underscore the compound's accessibility and practicality for industrial applications.
In conclusion, 1-Bromo-3-(methoxymethyl)benzene (CAS No. 1515-89-5) is a multifaceted compound with broad utility in organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for constructing complex molecules with potential biological activity. As research continues to uncover new applications for this compound, its significance in advancing chemical innovation is likely to grow further.
1515-89-5 (1-Bromo-3-(methoxymethyl)benzene) Related Products
- 137334-69-1(1-bromo-3,5-bis(methoxymethyl)Benzene)
- 400837-92-5(2-((4-Bromobenzyl)oxy)ethanol)
- 95068-22-7(1-Bromo-4-(ethoxymethyl)benzene)
- 1515-88-4(1-Bromo-4-(methoxymethyl)benzene)
- 3395-75-3(1-((Benzyloxy)methyl)-3-bromobenzene)
- 81395-27-9(1-(Benzyloxy)methyl-4-bromobenzene)
- 1251156-96-3(1-Bromo-3-(2-methoxyethoxy)methylbenzene)
- 946081-12-5(2-Bromo-6-methoxymethyl-naphtalene)
- 166959-29-1(1-Bromo-4-(2-methoxyethoxy)methylbenzene)
- 95068-01-2(1-Bromo-3-(ethoxymethyl)benzene)